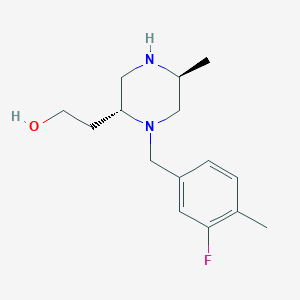

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol

Description

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is a chiral piperazine derivative featuring a 3-fluoro-4-methylbenzyl substituent and a hydroxylated ethyl side chain. Its stereochemistry (2R,5S) is critical for its conformational stability and biological interactions. Piperazine scaffolds are widely studied in medicinal chemistry due to their versatility in binding to receptors, enzymes, and transporters, particularly in the central nervous system (CNS) .

Properties

Molecular Formula |

C15H23FN2O |

|---|---|

Molecular Weight |

266.35 g/mol |

IUPAC Name |

2-[(2R,5S)-1-[(3-fluoro-4-methylphenyl)methyl]-5-methylpiperazin-2-yl]ethanol |

InChI |

InChI=1S/C15H23FN2O/c1-11-3-4-13(7-15(11)16)10-18-9-12(2)17-8-14(18)5-6-19/h3-4,7,12,14,17,19H,5-6,8-10H2,1-2H3/t12-,14+/m0/s1 |

InChI Key |

JMHXBOVTVXXFPW-GXTWGEPZSA-N |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1)CCO)CC2=CC(=C(C=C2)C)F |

Canonical SMILES |

CC1CN(C(CN1)CCO)CC2=CC(=C(C=C2)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzyl chloride and 2-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are a structurally diverse class of compounds. Below, we compare the target molecule with analogs based on substituents, synthesis, and physicochemical properties.

Key Points of Comparison

Stereochemical Complexity :

The target compound’s (2R,5S) configuration distinguishes it from simpler piperazine derivatives like the 4-(2-fluorobenzoyl) analog in , which lacks explicit stereochemical descriptors. Enantiopure synthesis (e.g., chiral catalysts or resolution) is likely required for the target, whereas racemic mixtures are common in less complex analogs .

Substituent Effects: Fluorine Position: The 3-fluoro-4-methylbenzyl group in the target may confer distinct electronic and steric effects compared to the 2-fluorobenzoyl group in ’s compound. Meta-fluorination often enhances metabolic stability relative to ortho-substitution . Polar vs.

Synthetic Challenges: The target compound’s synthesis likely parallels ’s methodology (e.g., nucleophilic substitution on piperazine), but stereochemical control adds complexity. For example, the 48% yield reported for the 4-(2-fluorobenzoyl)piperazinium derivative suggests moderate efficiency in non-stereoselective routes, whereas enantioselective syntheses often incur lower yields .

Biological Relevance: Piperazines with fluorinated aryl groups (e.g., ’s compound) frequently exhibit serotoninergic or dopaminergic activity. The target’s 3-fluoro-4-methylbenzyl group may optimize receptor binding compared to non-fluorinated analogs, as fluorine’s electronegativity enhances affinity for hydrophobic pockets .

Physicochemical Properties: LogP: The target’s benzyl and methyl groups increase lipophilicity (predicted LogP ~2.5), whereas the ethanol moiety reduces it relative to purely aromatic analogs (e.g., thiazolidinones in , LogP ~3.0–3.5). Solubility: Hydroxyl and ethanol groups improve water solubility, critical for bioavailability in CNS-targeting drugs.

Biological Activity

The compound 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22FN3O

- Molar Mass : 279.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its effects on different biological systems.

Antiproliferative Activity

Studies have shown that fluorinated piperazine derivatives often possess significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this derivative have been tested against breast and colon cancer cells, demonstrating IC50 values in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 5.6 |

| Similar Piperazine Derivative | HT29 (Colon) | 8.3 |

These results suggest that the compound may interfere with cellular proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. Fluorinated compounds are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can lead to the formation of reactive metabolites that bind to macromolecules within cells, resulting in cytotoxic effects.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives similar to this compound:

- Study on Anticancer Effects :

- Urease Inhibition :

- Tyrosinase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.